Iron-nickel oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

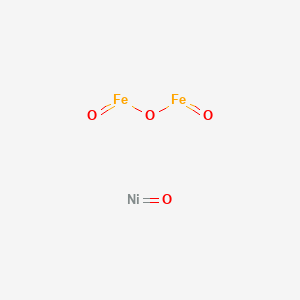

IUPAC Name |

oxonickel;oxo(oxoferriooxy)iron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.Ni.4O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNBVCBUOCNRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe]O[Fe]=O.O=[Ni] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of iron-nickel oxide nanoparticles"

An In-depth Technical Guide to the Synthesis and Characterization of Iron-Nickel Oxide Nanoparticles

Introduction

This compound nanoparticles (NPs) have garnered significant attention from the scientific community due to their unique magnetic, catalytic, and electronic properties. These properties make them highly promising for a wide array of applications, including in catalysis, magnetic data storage, environmental remediation, and biomedical fields such as drug delivery and magnetic resonance imaging (MRI).[1][2][3] The synergistic effects between iron and nickel oxides can lead to enhanced functionalities compared to their single-component counterparts.[4] This guide provides a comprehensive overview of the synthesis and characterization of this compound nanoparticles, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound Nanoparticles

The properties of this compound nanoparticles are intrinsically linked to their synthesis method, which influences their size, shape, crystallinity, and surface chemistry.[5] Several methods are commonly employed for the synthesis of these nanoparticles, each with its distinct advantages and limitations.

Co-precipitation Method

Co-precipitation is a widely used, simple, and cost-effective method for synthesizing this compound nanoparticles.[6][7] This technique involves the simultaneous precipitation of iron and nickel hydroxides from a solution containing their respective salts by adding a base. The resulting hydroxides are then subjected to thermal treatment to form the desired oxide nanoparticles.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of iron salts (e.g., FeCl₃·6H₂O and FeCl₂·4H₂O) and a nickel salt (e.g., NiCl₂·6H₂O) in deionized water.[8][9] The molar ratio of Fe³⁺ to Fe²⁺ is typically maintained at 2:1 to facilitate the formation of the spinel structure.

-

Precipitation: Add a base solution, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise to the precursor solution under vigorous stirring.[9][10] This leads to the co-precipitation of iron and nickel hydroxides. The pH of the solution is a critical parameter that needs to be controlled.

-

Aging and Washing: The resulting precipitate is aged, often with continuous stirring, to ensure complete reaction and uniform particle size. The precipitate is then washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[4]

-

Drying and Calcination: The washed precipitate is dried in an oven, typically at temperatures around 70-80 °C.[8] Finally, the dried powder is calcined in a furnace at elevated temperatures (e.g., 300-500 °C) to induce the formation of crystalline this compound nanoparticles.[11]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution at high temperatures and pressures in a sealed vessel called an autoclave.[12][13] This method allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution of iron and nickel salts, similar to the co-precipitation method.[14]

-

pH Adjustment: A mineralizer or pH-adjusting agent, such as NaOH or urea, is added to the solution.[15]

-

Hydrothermal Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 140-200 °C) for a set duration (a few hours to a day).[15][16]

-

Cooling and Collection: After the reaction, the autoclave is cooled to room temperature. The resulting product is collected, washed with deionized water and ethanol to remove impurities, and then dried.

Other Synthesis Methods

-

Sol-Gel Method: This method involves the hydrolysis and condensation of molecular precursors (e.g., metal alkoxides) to form a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a "gel" (a solid network in a liquid). Subsequent drying and heat treatment of the gel yield the desired oxide nanoparticles.[17]

-

Thermal Decomposition: This technique involves the decomposition of organometallic compounds in high-boiling point organic solvents containing surfactants. It offers excellent control over the size and shape of the nanoparticles.

-

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in synthesis time.[18]

Characterization of this compound Nanoparticles

A comprehensive characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles.

Structural and Morphological Characterization

-

X-ray Diffraction (XRD): XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[19] The crystallite size can be estimated using the Scherrer equation.[11] The diffraction patterns of iron-nickel oxides typically show peaks corresponding to a spinel ferrite (B1171679) structure.[9][13]

-

Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology, size, and aggregation of the nanoparticles.[20][21]

-

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging compared to SEM, allowing for the direct visualization of individual nanoparticles to determine their size, shape, and size distribution.[20][22] High-resolution TEM (HRTEM) can reveal the crystalline lattice fringes.

Compositional and Chemical Characterization

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX is used to determine the elemental composition of the nanoparticles, confirming the presence and relative ratios of iron, nickel, and oxygen.[22]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the chemical bonds and functional groups present on the surface of the nanoparticles.[12] The characteristic absorption bands for metal-oxygen bonds in ferrites are typically observed in the low-wavenumber region (400-600 cm⁻¹).[23][24]

Magnetic Characterization

-

Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic properties of the nanoparticles, such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc), by analyzing the magnetic hysteresis loop.[2][25][26] These properties are critical for applications in magnetic storage and biomedicine.

Data Presentation

The quantitative data from the characterization of this compound nanoparticles synthesized by various methods are summarized in the tables below for easy comparison.

Table 1: Comparison of Synthesis Methods and Resulting Nanoparticle Properties

| Synthesis Method | Precursors | Conditions | Particle Size (nm) | Key Features |

| Co-precipitation | FeCl₃, FeCl₂, NiCl₂ | Aqueous, room temp to 80°C, followed by calcination | 10 - 50[8][9] | Simple, scalable, moderate control over size |

| Hydrothermal | Ni(NO₃)₂, Fe(NO₃)₃ | 140 - 200 °C in autoclave[15] | 20 - 60 | High crystallinity, good morphology control |

| Sol-Gel | Metal alkoxides | Gelation and calcination | 15 - 40[17] | High purity, good homogeneity |

| Microwave-assisted | Nickel and iron salts in ethylene (B1197577) glycol | Microwave irradiation | ~30[18] | Rapid synthesis, uniform heating |

Table 2: Summary of Characterization Data for this compound Nanoparticles

| Characterization Technique | Parameter | Typical Values | Reference |

| XRD | Crystal Structure | Face-centered cubic (FCC) spinel | [11][27] |

| Crystallite Size | 15 - 50 nm | [9][19] | |

| TEM/SEM | Morphology | Spherical, quasi-spherical, sometimes agglomerated | [20][21][22] |

| Particle Size | 10 - 100 nm | [4][20] | |

| FTIR | Ni-O Stretching | ~410 - 474 cm⁻¹ | [23] |

| Fe-O Stretching | ~462 - 606 cm⁻¹ | [12][23] | |

| VSM | Saturation Magnetization (Ms) | Varies significantly with composition and size (e.g., up to ~50 emu/g) | [28] |

| Coercivity (Hc) | Typically low, indicating superparamagnetic or soft ferromagnetic behavior | [25][26] |

Conclusion

The synthesis and characterization of this compound nanoparticles are pivotal areas of research with significant implications for various technological and biomedical applications. The choice of synthesis method, be it co-precipitation, hydrothermal, or others, profoundly impacts the resulting nanoparticles' properties. A thorough characterization using a suite of techniques including XRD, electron microscopy, FTIR, and VSM is essential to understand the structure-property relationships. This guide provides a foundational understanding of the experimental protocols and characterization workflows, serving as a valuable resource for professionals in the field. The continued development of controlled and scalable synthesis methods will undoubtedly pave the way for the successful translation of these promising nanomaterials into real-world applications.

References

- 1. Biomedical Applications of Iron Oxide Nanoparticles: Current Insights Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Study of Structural and Magnetic Properties of NiO Nanoparticles [file.scirp.org]

- 3. Application of iron oxide nanoparticles to control the release of minocycline for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in synthesis and characterization of iron–nickel bimetallic nanoparticles and their applications as photo-catalyst and fuel additive - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04293F [pubs.rsc.org]

- 5. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijnnonline.net [ijnnonline.net]

- 8. mdpi.com [mdpi.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. Iron-doped Nickel Oxide Nanoparticles Synthesis and Analyzing Different Properties - Advances in Science, Technology and Engineering Systems Journal [astesj.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. kthmcollege.ac.in [kthmcollege.ac.in]

- 17. Iron-doped Nickel Oxide Nanoparticles Synthesis and Analyzing Different Properties [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. chalcogen.ro [chalcogen.ro]

- 26. arpnjournals.org [arpnjournals.org]

- 27. researchgate.net [researchgate.net]

- 28. Nickel Ferrite Nanoparticles for In Vivo Multimodal Magnetic Resonance and Magnetic Particle Imaging - PMC [pmc.ncbi.nlm.nih.gov]

"crystal structure of nickel iron oxide spinel"

An In-depth Technical Guide to the Crystal Structure of Nickel Iron Oxide Spinel

Introduction to Spinel Structures

Spinel-structured materials, with the general chemical formula AB₂O₄, are a critical class of oxides known for their diverse magnetic and electronic properties. The crystal structure is based on a face-centered cubic (FCC) close-packed lattice of oxygen anions, which creates two types of interstitial sites for the cations: tetrahedral (A-sites) and octahedral (B-sites). The distribution of the A²⁺ and B³⁺ cations between these sites determines whether the spinel is classified as "normal" or "inverse."

-

Normal Spinel: A-site is occupied by the A²⁺ cation, and the B-site is occupied by the B³⁺ cation. Formula: (A²⁺)[B³⁺₂]O₄.

-

Inverse Spinel: A-site is occupied by the B³⁺ cation, while the B-site is occupied by a mix of A²⁺ and B³⁺ cations. Formula: (B³⁺)[A²⁺B³⁺]O₄.

Nickel iron oxide, or nickel ferrite (B1171679) (NiFe₂O₄), is a technologically significant soft magnetic material that predominantly crystallizes in the inverse spinel structure.[1] Its properties are highly sensitive to its cation distribution, which can be influenced by synthesis conditions, particle size, and thermal history.[2][3]

The Inverse Spinel Structure of Nickel Iron Oxide (NiFe₂O₄)

Nickel ferrite adopts a cubic crystal system belonging to the Fd-3m space group.[4][5] The unit cell contains 32 oxygen ions, which form 64 tetrahedral sites and 32 octahedral sites.[5] In the ideal inverse spinel structure of NiFe₂O₄, the cation distribution is as follows:

-

Tetrahedral (A) Sites: All 8 tetrahedral sites are occupied by trivalent iron ions (Fe³⁺).

-

Octahedral (B) Sites: The 16 octahedral sites are occupied by a 1:1 ratio of divalent nickel ions (Ni²⁺) and the remaining trivalent iron ions (Fe³⁺).[6]

This specific arrangement is represented by the formula (Fe³⁺)ₐ[Ni²⁺Fe³⁺]₈O₄²⁻ .[1] The ferrimagnetism of NiFe₂O₄ arises from the anti-parallel alignment of the magnetic moments of the Fe³⁺ ions on the A-sites and the Fe³⁺/Ni²⁺ ions on the B-sites.[7][8] While the inverse structure is the most stable and common configuration, deviations can occur, leading to a mixed spinel structure where some Ni²⁺ ions occupy tetrahedral sites.[9] This is particularly observed in nanocrystalline samples.[10]

Quantitative Structural Data

The precise structural parameters of NiFe₂O₄ can vary depending on the synthesis method and subsequent processing, such as annealing temperature.

Table 1: Crystallographic Parameters for Nickel Iron Oxide (NiFe₂O₄)

| Parameter | Value | Reference |

| Crystal System | Cubic | [5][11] |

| Space Group | Fd-3m (No. 227) | [4][12] |

| Lattice Parameter (a) | 8.322 Å - 8.4620 Å | [1][7][13] |

| X-ray Density (dₓ) | ~5.37 g/cm³ | [12] |

| Unit Cell Volume (V) | ~576.3 ų (calculated from a = 8.322 Å) | [13] |

Table 2: Cation Distribution and Bond Information

| Site | Ideal Cation Occupancy | Observed Cation Distribution | Typical Bond Lengths (Å) |

| Tetrahedral (A) | Fe³⁺ | (Fe₁₋ₓNiₓ) | Fe-O: ~1.87-1.88 |

| Octahedral (B) | Ni²⁺, Fe³⁺ | [Ni₁₋ₓFe₁₊ₓ] | Fe-O: ~2.00-2.02, Ni-O: ~2.04-2.05 |

Note: The parameter 'x' represents the degree of inversion. In an ideal inverse spinel, x = 0. In mixed spinels, x > 0.

Visualization of the NiFe₂O₄ Inverse Spinel Structure

The following diagram illustrates the fundamental relationship between the host oxygen lattice and the distribution of cations in the tetrahedral and octahedral sites for nickel iron oxide.

Caption: Cation distribution in the inverse spinel structure of NiFe₂O₄.

Experimental Protocols for Structural Characterization

The synthesis and characterization of NiFe₂O₄ require precise experimental control and analysis.

Synthesis Methodologies

The chosen synthesis route significantly impacts the crystallinity, particle size, and cation distribution of the final material.

-

Co-precipitation:

-

Prepare aqueous solutions of nickel and iron salts (e.g., NiCl₂ and FeCl₃) in the desired stoichiometric ratio (Ni:Fe = 1:2).[14][15]

-

Mix the solutions and stir vigorously, often on a magnetic stirrer.[14]

-

Add a precipitating agent, such as sodium hydroxide (B78521) (NaOH) solution, dropwise until a high pH (e.g., 11.5-12) is reached, inducing the formation of metal hydroxide precipitates.[14]

-

The resulting precipitate is washed repeatedly with deionized water to remove impurities and then with a solvent like acetone.[14]

-

The washed powder is dried in an oven.

-

Finally, the dried precursor is calcined (annealed) at a high temperature (e.g., 600-850 °C) for several hours to facilitate the formation of the crystalline spinel phase.[13][15]

-

-

Sol-Gel Auto-Combustion:

-

Stoichiometric amounts of metal nitrates (e.g., nickel nitrate, iron nitrate) are dissolved in deionized water.[3]

-

A fuel, such as urea (B33335) or citric acid, is added to the solution. The fuel acts as a complexant and a source of combustible gases.[3]

-

The solution is heated on a hot plate (e.g., at 80 °C) to evaporate the water, resulting in the formation of a viscous, transparent gel.[3]

-

Upon further heating, the gel spontaneously ignites and undergoes a rapid, exothermic combustion reaction, leaving behind a voluminous, fluffy powder.

-

This as-synthesized powder is often annealed at a specific temperature (e.g., 600 °C for 2 hours) to improve crystallinity and phase purity.[13]

-

-

Hydrothermal Synthesis:

-

Precursors, such as nickel and iron nitrates, are dissolved in a solvent (typically deionized water).[9]

-

A mineralizer or precipitating agent (e.g., NaOH) is added to the solution.[9]

-

The resulting solution or suspension is sealed in a Teflon-lined stainless-steel autoclave.[9]

-

The autoclave is heated in an oven to a specific temperature (e.g., 180 °C) for a set duration (e.g., 10 hours).[9] The elevated temperature and pressure facilitate the direct crystallization of the NiFe₂O₄ nanoparticles.

-

After cooling, the product is collected, washed, and dried.

-

Characterization Techniques

-

X-ray Diffraction (XRD):

-

A finely ground powder sample of NiFe₂O₄ is mounted onto a sample holder.

-

The sample is irradiated with monochromatic X-rays (commonly Cu-Kα radiation, λ ≈ 1.5406 Å).[4]

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard patterns (e.g., JCPDS cards) to confirm the single-phase cubic spinel structure.[11]

-

The lattice parameter 'a' is calculated from the positions of the diffraction peaks using Bragg's Law.

-

The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer formula: D = kλ / (β cosθ), where k is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[5]

-

For detailed structural analysis, including lattice parameters, atomic positions, and site occupancies, Rietveld refinement of the XRD data is performed.[12]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the NiFe₂O₄ powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

An infrared spectrum is recorded, typically in the range of 400-4000 cm⁻¹.

-

The formation of the spinel structure is confirmed by the presence of two characteristic broad metal-oxygen absorption bands.[13]

-

A higher frequency band (typically ~550-585 cm⁻¹) is attributed to the stretching vibrations of the metal-oxygen bond in the tetrahedral (A) sites.[11][13]

-

A lower frequency band (typically ~420-460 cm⁻¹) corresponds to the metal-oxygen vibrations in the octahedral (B) sites.[11][13]

-

-

Mössbauer Spectroscopy:

-

This technique is specific to ⁵⁷Fe nuclei and is highly effective for determining the cation distribution.

-

The analysis of the Mössbauer spectra can distinguish between Fe³⁺ ions in the tetrahedral (A) sites and the octahedral (B) sites due to their different local chemical and magnetic environments.

-

The relative areas of the spectral components corresponding to the A and B sites are used to quantify the distribution of iron ions, which in turn helps to determine the degree of inversion in the spinel structure.[16]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical engineering of cationic distribution in spinel ferrite nanoparticles: the effect on the magnetic properties - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP06029B [pubs.rsc.org]

- 3. Nickel nano spinel ferrites: Synthesis and characterization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. Cation distribution, magnetic and hyperfine interaction studies of Ni–Zn spinel ferrites: role of Jahn Teller ion (Cu 2+ ) substitution - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00251H [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lib-repo.pnu.edu.ua [lib-repo.pnu.edu.ua]

- 10. Nickel-Iron Spinel/Reduced Graphene Oxide Nanocomposites: Structural and Mossbauer Studies | Semantic Scholar [semanticscholar.org]

- 11. SYNTHESIS AND CHARACTERIZATION OF NiFe2O4 SPINEL NANOPARTICLES | Semantic Scholar [semanticscholar.org]

- 12. Investigations of Structural, Magnetic, and Electrochemical Properties of NiFe2O4 Nanoparticles as Electrode Materials for Supercapacitor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchps.com [jchps.com]

- 14. jetir.org [jetir.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Deep Dive into the Magnetic Properties of Nickel Ferrite (NiFe₂O₄) Nanoparticles: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and magnetic behavior of nickel ferrite (B1171679) nanoparticles, offering crucial insights for their application in advanced biomedical fields, particularly drug delivery and diagnostics.

Nickel ferrite (NiFe₂O₄) nanoparticles have emerged as a significant class of materials in biomedical research due to their unique magnetic properties, chemical stability, and biocompatibility.[1][2] As a member of the spinel ferrite family, NiFe₂O₄ exhibits ferrimagnetic behavior, which can be tailored by controlling the particle size, morphology, and synthesis method.[3][4] This technical guide provides a comprehensive overview of the magnetic properties of NiFe₂O₄ nanoparticles, detailing experimental protocols and presenting key quantitative data to aid researchers and professionals in the field of drug development.

Synthesis and Structural Characteristics

The magnetic properties of NiFe₂O₄ nanoparticles are intrinsically linked to their physical and structural characteristics, which are largely determined by the synthesis method employed. Common synthesis techniques include co-precipitation, hydrothermal synthesis, sol-gel auto-combustion, and thermal decomposition.[2][5][6] Each method offers distinct advantages in controlling particle size, crystallinity, and morphology.

The crystal structure of NiFe₂O₄ is a cubic inverse spinel, where Ni²⁺ ions preferentially occupy the octahedral (B) sites, and Fe³⁺ ions are distributed between both tetrahedral (A) and octahedral sites.[4][7] This arrangement of cations and their anti-parallel spin moments is the origin of its net magnetic moment.[8] X-ray diffraction (XRD) is a fundamental technique used to confirm the single-phase cubic spinel structure of synthesized NiFe₂O₄ nanoparticles.[9][10][11][12]

Core Magnetic Properties

The magnetic behavior of NiFe₂O₄ nanoparticles is characterized by several key parameters, including saturation magnetization (Ms), coercivity (Hc), and the phenomenon of superparamagnetism. These properties are highly dependent on factors such as particle size, temperature, and cation distribution.[3][4]

Saturation Magnetization (Ms): This represents the maximum magnetic moment that can be induced in the material when a strong magnetic field is applied. For NiFe₂O₄ nanoparticles, the Ms value is generally lower than that of its bulk counterpart (around 55 emu/g) and is significantly influenced by the particle size and crystallinity.[13][14] As the particle size increases, the saturation magnetization generally increases due to a reduction in surface spin disorder and improved crystallinity.[4][15]

Coercivity (Hc): Coercivity is a measure of the reverse magnetic field required to demagnetize the material after it has been magnetized to saturation. It is a critical parameter for applications requiring magnetic stability. The coercivity of NiFe₂O₄ nanoparticles is also strongly dependent on particle size.[8][16]

Superparamagnetism: When the size of magnetic nanoparticles is reduced below a critical diameter, they can exhibit superparamagnetism.[8][17] In this state, the nanoparticles have a single magnetic domain, and their magnetic moments fluctuate randomly under the influence of thermal energy, leading to a net magnetization of zero in the absence of an external magnetic field.[18][19] This property is highly desirable for biomedical applications as it prevents particle agglomeration in biological systems and allows for precise control of their magnetic response.[20][21] Superparamagnetic behavior is typically observed in NiFe₂O₄ nanoparticles with sizes below a certain threshold, for instance, less than 6 nm at room temperature.[8]

Experimental Protocols

Synthesis of NiFe₂O₄ Nanoparticles via Co-precipitation

The co-precipitation method is a widely used, simple, and cost-effective technique for synthesizing NiFe₂O₄ nanoparticles.[2][22][23][24]

Materials:

-

Nickel(II) chloride (NiCl₂) or Nickel(II) nitrate (B79036) (Ni(NO₃)₂·6H₂O)[9][23]

-

Iron(III) chloride (FeCl₃)[23]

-

Sodium hydroxide (B78521) (NaOH)[9][23]

-

Oleic acid (surfactant, optional)[22]

-

Distilled water

Procedure:

-

Prepare aqueous solutions of the nickel and iron salts in the desired stoichiometric ratio (Ni:Fe = 1:2).[9][23]

-

Mix the salt solutions and stir continuously.

-

Slowly add a precipitating agent, such as NaOH solution, dropwise while vigorously stirring until the pH of the solution reaches a value typically above 12.[9][23]

-

The mixture is then heated to a specific reaction temperature (e.g., 80°C) and stirred for a set duration (e.g., 30 minutes) to facilitate the formation of the ferrite phase.[22][23]

-

The resulting precipitate is then cooled to room temperature.

-

The product is washed multiple times with distilled water and ethanol to remove any unreacted precursors and impurities.[22][23]

-

The washed nanoparticles are separated by centrifugation and dried in an oven (e.g., at 80°C overnight).[22][23]

-

The dried powder is often annealed at various temperatures to control the crystallite size and magnetic properties.[9]

Characterization Techniques

X-Ray Diffraction (XRD): XRD is used to determine the crystal structure, phase purity, and average crystallite size of the synthesized nanoparticles. The diffraction pattern of NiFe₂O₄ nanoparticles typically shows characteristic peaks corresponding to the cubic spinel structure.[10][11][12] The average crystallite size can be estimated using the Debye-Scherrer equation.

Vibrating Sample Magnetometer (VSM): VSM is a key technique for characterizing the magnetic properties of the nanoparticles.[25][26][27] It measures the magnetic moment of the sample as a function of an applied magnetic field, generating a hysteresis loop. From this loop, critical parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) can be determined.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the magnetic properties of NiFe₂O₄ nanoparticles synthesized under different conditions, as reported in the literature.

| Synthesis Method | Particle Size (nm) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Reference |

| Co-precipitation | 16.94 - 42.57 | 0.567 - 80.851 | - | [15] |

| Sol-gel Auto-ignition | 22 | 37.61 | 177 | [28] |

| Hydrothermal | 50 - 120 | 19.4 - 50.1 | Superparamagnetic | [20] |

| Modified Pechini Method | ~80 (at 500°C) | 50.5 | - | [5] |

| Co-precipitation | ~90 | - | Soft magnetic | [4] |

| Annealing Temperature (°C) | Crystallite Size (nm) | Saturation Magnetization (Ms) (emu/g) | Reference |

| 900 | 30.75 | 35 | [29] |

| 1000 | - | - | [29] |

| 1100 | 42.32 | 40 | [29] |

Applications in Drug Development

The tunable magnetic properties of NiFe₂O₄ nanoparticles make them highly attractive for various biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.[1][30][31][32]

Targeted Drug Delivery: Superparamagnetic NiFe₂O₄ nanoparticles can be loaded with therapeutic agents and guided to a specific target site in the body using an external magnetic field.[1][33][34] This targeted approach can enhance the efficacy of the drug while minimizing systemic side effects.

Magnetic Resonance Imaging (MRI): NiFe₂O₄ nanoparticles can act as contrast agents in MRI, improving the resolution and diagnostic capability of the imaging technique.[1][30][35] Their ability to alter the relaxation times of water protons enhances the contrast between healthy and diseased tissues.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in the synthesis and application of NiFe₂O₄ nanoparticles, the following diagrams illustrate the key workflows and relationships.

References

- 1. Biomedical, Sensor and Photocatalytic Applications of NiFe<sub>2</sub>O<sub>4</sub> Nanoparticles: A Review - ProQuest [proquest.com]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. jpst.irost.ir [jpst.irost.ir]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. ijnd.tonekabon.iau.ir [ijnd.tonekabon.iau.ir]

- 8. tandfonline.com [tandfonline.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. pubs.aip.org [pubs.aip.org]

- 20. 2024.sci-hub.se [2024.sci-hub.se]

- 21. Preparation and magnetic properties of nano size nickel ferrite particles using hydrothermal method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. scielo.br [scielo.br]

- 24. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. VSM - MSU Magnetic Nanostructures | Montana State University [physics.montana.edu]

- 28. semanticscholar.org [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. nanorh.com [nanorh.com]

- 31. Utilization of Spinel Ferrite Nanoparticles in Health Area Like Diagnosis and Treatment of Tumour Cells, Cancer, Magnetic Resonance Imaging, And Drug Delivery and Release | ClinicSearch [clinicsearchonline.org]

- 32. researchgate.net [researchgate.net]

- 33. NiFe2O4/poly(ethylene glycol)/lipid–polymer hybrid nanoparticles for anti-cancer drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. nanomaterchem.com [nanomaterchem.com]

- 35. Nickel Ferrite Nanoparticles for In Vivo Multimodal Magnetic Resonance and Magnetic Particle Imaging - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrochemical Properties of Iron-Nickel Oxide Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of iron-nickel oxide (Ni-Fe oxide) catalysts, with a primary focus on their application in the Oxygen Evolution Reaction (OER) and, to a lesser extent, the Hydrogen Evolution Reaction (HER). These materials are of significant interest due to their high activity, stability in alkaline media, and composition from earth-abundant elements.[1][2][3] This document details their synthesis, electrochemical performance metrics, and the experimental protocols used for their characterization.

Electrochemical Performance of this compound Catalysts

Iron-nickel oxides have emerged as leading non-precious metal catalysts for the OER in alkaline solutions, a critical reaction for technologies like water electrolyzers and metal-air batteries.[1][4] The incorporation of iron into the nickel oxide or hydroxide (B78521) structure is widely reported to significantly enhance catalytic activity.[4][5] The synergistic effect between nickel and iron is believed to optimize the electronic structure and binding energies of reaction intermediates, thereby lowering the overpotential required for oxygen evolution.[3][6]

The following tables summarize key quantitative data from various studies on this compound catalysts, providing a comparative look at their performance under different conditions and compositions.

Table 1: Oxygen Evolution Reaction (OER) Performance of Various this compound Catalysts

| Catalyst Composition/Name | Synthesis Method | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |

| Ni₂Fe-O | Thermal-assisted synthesis from PBA precursor | 370 | - | Alkaline Solution | [1] |

| NF-AC-NiOₓ-Fe | Acid cleaning and potential cycling of Ni foam | 215 - 245 | 34 | 1 M KOH | [4][7] |

| NF-NiOₓ-Fe | Potential cycling of Ni foam | 266 | 36 | 1 M KOH | [4][7] |

| NiFeO NCs (nanocubes) | Hydrothermal | 240 | 41 | Alkaline Solution | [8] |

| NiFe₂O₄ | Hydrothermal | - | - | Alkaline Medium | [8] |

| β-Ni(OH)₂ | Hydrothermal | 498 | 149 | Alkaline Media | [9] |

| Iron-doped Nickel Oxide | Reactive Sputtering | Reduced by up to 300 mV | < 40 | KOH | [10] |

| Ni-Fe-OH@Ni₃S₂/NF | - | 220 | - | 1 M KOH | [11] |

| Ni₂P-Fe₂P Heterostructure | - | 140 | - | Alkaline Media | [11] |

Table 2: Hydrogen Evolution Reaction (HER) Performance of Selected Nickel-Based Catalysts

| Catalyst Composition/Name | Synthesis Method | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |

| β-Ni(OH)₂ | Hydrothermal | -333 | -230 | Alkaline Media | [9] |

| Co-Fe binary oxide | - | -220 | - | - | [8] |

| Ni₂P-Fe₂P Heterostructure | - | 86 | - | Alkaline Media | [11] |

Experimental Protocols

The characterization of this compound electrocatalysts involves a suite of electrochemical techniques to determine their activity and stability. Below are detailed methodologies for key experiments.

2.1. Catalyst Ink Preparation and Electrode Modification

A common procedure for preparing a working electrode involves creating a catalyst ink. Typically, a specific amount of the catalyst powder is dispersed in a solvent mixture, often containing deionized water, isopropanol, and a small percentage of a conductive additive like carbon black and a binder such as Nafion solution. This mixture is then sonicated to form a homogeneous ink, and a precise volume is drop-casted onto a substrate like glassy carbon, nickel foam, or carbon fiber paper and left to dry.

2.2. Linear Sweep Voltammetry (LSV) for OER/HER Activity

Linear Sweep Voltammetry is employed to evaluate the catalytic activity by measuring the current response as the potential is swept at a constant rate.

-

Setup: A standard three-electrode cell is used, consisting of the catalyst-modified working electrode, a counter electrode (e.g., platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or Hg/HgO).

-

Procedure:

-

The electrolyte (commonly 1 M KOH) is purged with a high-purity gas (O₂ for OER, N₂ or Ar for HER) for at least 30 minutes to ensure saturation.

-

The potential is swept from a starting value to a final value at a slow scan rate (e.g., 1-5 mV/s) to approximate steady-state conditions.[12]

-

The resulting current density is plotted against the applied potential. The overpotential required to reach a specific current density (e.g., 10 mA cm⁻²) is a key metric for catalytic activity.[1][4]

-

All measured potentials are converted to the Reversible Hydrogen Electrode (RHE) scale for standardized comparison.

-

iR correction is often applied to the data to compensate for the solution resistance.

-

2.3. Tafel Analysis

The Tafel slope is extracted from the LSV data and provides insight into the reaction kinetics and the rate-determining step of the electrochemical reaction.

-

Procedure: The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log |j|). The linear portion of this plot is fitted to the Tafel equation (η = b log |j| + a), where 'b' is the Tafel slope. A smaller Tafel slope generally indicates more favorable reaction kinetics.[7][8]

2.4. Cyclic Voltammetry (CV) for Electrochemical Surface Area (ECSA) Estimation

Cyclic Voltammetry is used to estimate the ECSA, which is proportional to the number of active sites.

-

Procedure:

-

CV scans are performed in a non-Faradaic region of potential at various scan rates (e.g., 20, 40, 60, 80, 100 mV/s).

-

The capacitive current (difference between anodic and cathodic currents) at a specific potential is plotted against the scan rate.

-

The slope of this plot is twice the double-layer capacitance (Cdl).

-

The ECSA is then calculated by dividing the Cdl by the specific capacitance of a smooth planar surface of the material under similar electrolyte conditions.

-

2.5. Chronoamperometry/Chronopotentiometry for Stability Testing

These techniques are used to assess the long-term stability of the catalyst.

-

Chronoamperometry: A constant potential is applied, and the current is monitored over time. A stable catalyst will maintain a relatively constant current density.

-

Chronopotentiometry: A constant current density is applied, and the potential required to maintain this current is recorded over time.[1] For a stable catalyst, this potential should remain constant.[4][7]

Visualizing Experimental and Mechanistic Pathways

Diagrams are provided below to illustrate a typical experimental workflow and the proposed mechanism for the Oxygen Evolution Reaction on this compound catalysts.

Caption: General workflow for synthesis and evaluation of Ni-Fe oxide catalysts.

Caption: Proposed OER mechanism on Ni-Fe oxide catalysts in alkaline media.

References

- 1. Frontiers | Iron and Nickel Mixed Oxides Derived From NiIIFeII-PBA for Oxygen Evolution Electrocatalysis [frontiersin.org]

- 2. Overall electrochemical splitting of water at the heterogeneous interface of nickel and iron oxide [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. An Unconventional Iron Nickel Catalyst for the Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Steps towards highly-efficient water splitting and oxygen reduction using nanostructured β-Ni(OH)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. lehigh.edu [lehigh.edu]

An In-depth Technical Guide to the Optical Band Gap of Iron-Nickel Oxide Thin Films

Abstract: This technical guide provides a comprehensive overview of the optical band gap properties of iron-nickel oxide (Fe-Ni-O) thin films. It details the fundamental principles of the optical band gap, outlines prevalent synthesis and characterization methodologies, and presents a consolidated summary of reported experimental data. The document explores the significant influence of synthesis parameters, particularly iron doping concentration and post-deposition annealing, on the tunability of the band gap. This guide is intended for researchers and scientists in materials science, physics, and engineering who are engaged in the development and characterization of transition metal oxide thin films for applications in optoelectronics, sensing, and energy storage.

Introduction to this compound Thin Films

Transition metal oxides (TMOs) are a class of materials renowned for their diverse and technologically significant properties. Among these, nickel oxide (NiO), a p-type semiconductor with a wide intrinsic band gap (typically 3.6–4.0 eV), has garnered substantial interest for its applications in gas sensors, electrochromic devices, and as a hole transport layer in solar cells.[1][2] The incorporation of other transition metals, such as iron (Fe), into the NiO lattice allows for the deliberate modification of its electronic and optical properties. Doping NiO with Fe has been shown to be an effective strategy for tuning its optical band gap, which is a critical parameter governing the material's interaction with light and its suitability for various optoelectronic applications.[3][4] This guide focuses on the synthesis, characterization, and underlying physics of the optical band gap in this compound thin films.

Fundamentals of the Optical Band Gap

The optical band gap (Eg) of a semiconductor is the minimum energy required to excite an electron from the valence band to the conduction band via the absorption of a photon. This parameter dictates the portion of the electromagnetic spectrum a material can absorb. Materials with a wide band gap are typically transparent to visible light, while those with a narrower band gap absorb visible light.

The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is described by the Tauc relation:[5]

(αhν)n = A(hν - Eg)

Where:

-

α is the absorption coefficient of the material.

-

h is Planck's constant.

-

ν is the frequency of the incident photon.

-

A is a proportionality constant.

-

Eg is the band gap energy.

-

n is an index that depends on the nature of the electronic transition. For direct allowed transitions, n = 2; for indirect allowed transitions, n = 1/2.[5]

The band gap is typically determined experimentally by extrapolating the linear portion of a Tauc plot—a graph of (αhν)n versus hν—to the energy axis (where (αhν)n = 0).[4][6]

Experimental Methodologies

The properties of this compound thin films are highly dependent on the fabrication method. Various physical and chemical deposition techniques are employed, each offering distinct advantages in controlling film stoichiometry, crystallinity, and morphology.

Synthesis Techniques

Several methods are commonly used to synthesize Fe-Ni-O thin films:

-

Spray Pyrolysis: This is a cost-effective and scalable technique capable of producing uniform films without high vacuum conditions.[7]

-

Protocol:

-

Precursor Preparation: Precursor salts, such as nickel chloride (NiCl₂) and iron (III) chloride (FeCl₃), are dissolved in a solvent like deionized water or ethanol (B145695) to achieve desired molar concentrations and Fe/Ni atomic ratios.

-

Deposition: The precursor solution is atomized into fine droplets and sprayed onto a heated substrate (typically glass).

-

Pyrolysis: Upon contact with the hot substrate, the droplets undergo thermal decomposition (pyrolysis), and the solvent evaporates, leaving behind a solid film of the metal oxide. The substrate temperature is a critical parameter influencing the film's crystallinity and properties.

-

-

-

Sol-Gel Method: This chemical solution deposition technique allows for excellent control over the material's composition and microstructure.[8]

-

Protocol:

-

Sol Preparation: Metal alkoxides or salts (e.g., nickel acetate, iron nitrate) are dissolved in a solvent (often an alcohol) and undergo hydrolysis and polycondensation reactions to form a colloidal suspension, or "sol".

-

Film Deposition: The sol is deposited onto a substrate, commonly by spin-coating or dip-coating, to form a wet gel film.

-

Drying and Annealing: The film is first dried at a low temperature to remove the solvent and then annealed at a higher temperature (e.g., 400-700°C) to induce crystallization and densification of the oxide film.[8]

-

-

-

Co-precipitation: This method is widely used for synthesizing nanoparticle powders that can subsequently be used to create films. It involves the simultaneous precipitation of multiple metal ions from a solution.[3][9]

-

Protocol:

-

Solution Preparation: Aqueous solutions of nickel and iron salts (e.g., nitrates or acetates) are mixed in the desired stoichiometric ratio.

-

Precipitation: A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) carbonate, is added to the solution, causing the metal hydroxides or carbonates to precipitate out.

-

Purification and Calcination: The precipitate is washed to remove impurities, dried, and then calcined (heated at a high temperature) to convert the precursor into the final mixed metal oxide.

-

-

Optical Band Gap Characterization

The primary technique for determining the optical band gap is UV-Visible (UV-Vis) Spectroscopy.

-

Protocol:

-

Spectral Measurement: A UV-Vis spectrophotometer is used to measure the optical absorbance (A) or transmittance (T) of the thin film as a function of wavelength (λ).

-

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the absorbance using the Beer-Lambert law: α = 2.303 * (A/t) , where 't' is the thickness of the film.[5]

-

Tauc Plot Construction: The photon energy (hν) is calculated from the wavelength (hν = hc/λ). A Tauc plot of (αhν)² versus hν (assuming a direct band gap, which is common for NiO) is generated.[2][4]

-

Band Gap Extrapolation: A straight line is fitted to the linear edge of the plot. The point where this line intersects the x-axis (photon energy) gives the value of the optical band gap (Eg).[6][10]

-

Quantitative Data Summary: Optical Band Gap of Fe-Ni-O Systems

The optical band gap of this compound thin films is strongly influenced by the synthesis method and processing parameters. The table below summarizes experimental data from various studies. A clear trend of decreasing band gap with increasing iron content is observable across different synthesis techniques.

| Synthesis Method | Fe Doping Conc. (%) | Annealing Temp. (°C) | Optical Band Gap (Eg) [eV] | Reference |

| Spray Pyrolysis | 0 | As-deposited | 3.48 | [4] |

| Spray Pyrolysis | 10 | As-deposited | 2.86 | [4] |

| Co-precipitation (Nanoparticles) | 0 | - | 3.1 | [3] |

| Co-precipitation (Nanoparticles) | 2 | - | 2.92 | [3] |

| Co-precipitation (Nanoparticles) | 5 | - | 2.81 | [3] |

| Co-precipitation (Nanoparticles) | 8 | - | 2.32 | [3] |

| Co-precipitation (Nanoparticles) | 0 | - | 3.65 | [9] |

| Co-precipitation (Nanoparticles) | 1 | - | 3.51 | [9] |

| Co-precipitation (Nanoparticles) | 2 | - | 3.43 | [9] |

| Sol-Gel (Pure NiO) | 0 | 400 | 3.86 | [8] |

| Sol-Gel (Pure NiO) | 0 | 700 | 3.47 | [8] |

| Chemical Bath Deposition (Pure NiO) | 0 | 150 | 3.90 | [11] |

| Chemical Bath Deposition (Pure NiO) | 0 | 200 | 3.60 | [11] |

Visualized Workflows and Relationships

Experimental Workflow for Band Gap Determination

The following diagram illustrates the standard experimental procedure for synthesizing this compound thin films and determining their optical band gap.

Caption: Experimental workflow for determining the optical band gap of thin films.

Influence of Synthesis Parameters on Optical Band Gap

This diagram illustrates the causal relationships between key synthesis parameters, the resulting material properties, and the final optical band gap.

References

- 1. ijeais.org [ijeais.org]

- 2. Tuning the optical band gap and electrical properties of NiO thin films by nitrogen doping: a joint experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 5. openaccesspub.org [openaccesspub.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. Fe Doping Induced Shrinking of Band Gap of NiO Nanoparticles [article.sapub.org]

- 10. youtube.com [youtube.com]

- 11. redalyc.org [redalyc.org]

Formation Mechanisms of Iron-Nickel Oxide Nanostructures: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanisms of iron-nickel oxide nanostructures, a class of materials garnering significant interest for their diverse applications in catalysis, magnetic storage, and biomedicine. Understanding the intricacies of their synthesis is paramount to tailoring their physicochemical properties for specific functionalities. This document outlines the core synthesis methodologies, presents detailed experimental protocols, and summarizes key quantitative data to facilitate reproducible and controlled fabrication of these advanced nanomaterials.

Overview of Synthesis Methodologies

The formation of this compound nanostructures is predominantly achieved through wet-chemical routes, which offer excellent control over particle size, morphology, and composition. The most prevalent methods include co-precipitation, hydrothermal synthesis, sol-gel synthesis, and thermal decomposition. Each of these techniques relies on the controlled hydrolysis and condensation of metal precursors in a liquid medium, followed by nucleation and growth of the oxide nanoparticles. The choice of synthesis route profoundly impacts the final properties of the nanostructures.

Co-Precipitation Method

The co-precipitation method is a widely employed technique due to its simplicity and scalability. It involves the simultaneous precipitation of iron and nickel hydroxides from a solution containing their respective salts by the addition of a precipitating agent, typically a strong base like sodium hydroxide (B78521). The resulting precipitate is then subjected to heat treatment (calcination) to induce the formation of the crystalline this compound phase.

Formation Mechanism

The fundamental principle of co-precipitation lies in exceeding the solubility product of the metal hydroxides, leading to their nucleation and growth. The subsequent calcination step is crucial for the dehydration of the hydroxide precursors and their conversion into the desired spinel ferrite (B1171679) structure (e.g., NiFe₂O₄). The reaction can be generalized as the transformation of amorphous FeOOH and Ni(OH)₂ into crystalline NiFe₂O₄ nanoparticles through dehydration and diffusion of metal ions during heating.[1]

Experimental Protocol: Co-precipitation Synthesis of NiFe₂O₄

This protocol is a synthesis of methodologies reported in the literature.[1][2][3]

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water. A typical molar ratio of Fe³⁺ to Ni²⁺ is 2:1.[1][3]

-

Stir the solution continuously to ensure homogeneity.

-

-

Precipitation:

-

Heat the precursor solution to a specific temperature (e.g., 40°C) while stirring.[2]

-

Slowly add a precipitating agent, such as a 1M sodium hydroxide (NaOH) solution, dropwise until the pH of the solution reaches a desired value (e.g., pH 7-12).[2][3]

-

Continue stirring for a designated period to ensure complete precipitation.

-

-

Washing and Drying:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the washed precipitate in an oven at a temperature of around 80°C for 24 hours.[2]

-

-

Calcination:

Quantitative Data Summary: Co-precipitation

| Precursors | Fe:Ni Molar Ratio | pH | Calcination Temperature (°C) | Resulting Crystallite Size (nm) | Reference |

| FeCl₃·6H₂O, Ni(NO₃)₂·6H₂O | 2:1 | 12 | 600 | - | [2] |

| FeCl₃, Ni(NO₃)₂ | 2:1 | 7-8 | - | - | [1] |

| Fe(NO₃)₃·9H₂O, Ni(NO₃)₂·6H₂O | 2:1 | 7 | 600 | ~58 (grain size) | [3] |

| FeCl₃·6H₂O, NiCl₂ | - | - | Room Temperature | - | [4] |

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This technique allows for the synthesis of highly crystalline nanostructures at relatively lower temperatures compared to solid-state reactions.

Formation Mechanism

In a typical hydrothermal synthesis of this compound, metal salts are dissolved in water, and a mineralizer (often a base) is added. The sealed autoclave is then heated, increasing the pressure and temperature of the solution. Under these conditions, the solubility of the metal hydroxides changes, leading to the direct formation of crystalline metal oxide nanoparticles. The process involves the hydrolysis of hydrated metal ions to form metal hydroxides, which then dehydrate and crystallize into the final oxide product.[5] The elevated temperature and pressure facilitate the dissolution and recrystallization processes, leading to well-defined nanostructures.

Experimental Protocol: Hydrothermal Synthesis of Iron-Doped Nickel Oxide

This protocol is based on a study on the synthesis of iron-doped nickel oxide nanomaterials.[6]

-

Precursor Preparation: Prepare aqueous solutions of nickel nitrate and iron nitrate with the desired molar concentrations.

-

Mixing and pH Adjustment: Mix the precursor solutions. A precipitating agent can be added to adjust the pH and facilitate the formation of hydroxide intermediates.

-

Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a defined duration.

-

Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any impurities.[6]

-

Drying and Annealing: Dry the washed product in an oven at 80°C. The dried powder can then be annealed in a furnace at a higher temperature (e.g., 450°C) for several hours to improve crystallinity.[6]

Quantitative Data Summary: Hydrothermal Synthesis

| Precursors | Dopant Concentration | Annealing Temperature (°C) | Resulting Morphology | Reference |

| Iron-doped NiO | 2% | 450 | Oval/spherical crystallites | [6] |

| Iron-doped NiO | 4% to 8% | 450 | Unsymmetrical morphology | [6] |

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique for fabricating metal oxides from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.

Formation Mechanism

The synthesis begins with the hydrolysis of metal alkoxide or salt precursors in a solvent, forming a colloidal suspension known as a "sol." Further condensation reactions between the hydrolyzed species lead to the formation of a three-dimensional network, resulting in a "gel." The solvent is then removed from the gel by drying, and a final heat treatment (calcination) is typically applied to remove organic residues and induce crystallization of the desired metal oxide phase.[7][8] The sol-gel method offers excellent control over the stoichiometry and purity of the final product.

Experimental Protocol: Sol-Gel Synthesis of NiO Nanoparticles

The following is a generalized protocol for the sol-gel synthesis of nickel oxide nanoparticles.[7][9]

-

Sol Preparation: Dissolve a nickel precursor, such as nickel nitrate hexahydrate, in a suitable solvent like ethanol or distilled water.

-

Gel Formation: Add a complexing agent or a pH modifier (e.g., sodium hydroxide) to the sol while stirring. The solution is often heated (e.g., to 75°C) to promote the formation of a viscous gel.[7]

-

Drying: Dry the obtained gel in an oven to remove the solvent.

-

Calcination: Calcine the dried gel at a specific temperature (e.g., 550°C) to obtain the crystalline NiO nanoparticles.[9]

Quantitative Data Summary: Sol-Gel Synthesis

| Precursor | pH | Resulting Particle Size (nm) | Reference |

| Nickel hexahydrate | 12 | ~27-38 | [7] |

Thermal Decomposition Method

Thermal decomposition involves the decomposition of organometallic precursors in a high-boiling point organic solvent containing stabilizing surfactants. This method is renowned for producing highly monodisperse nanoparticles with excellent control over size and shape.

Formation Mechanism

The process typically involves heating a mixture of a metal precursor (e.g., iron oleate (B1233923), nickel oleate) and a surfactant in a high-boiling point solvent.[10] At a sufficiently high temperature, the precursor decomposes, leading to a burst of nucleation. The surfactant molecules adsorb onto the surface of the newly formed nuclei, preventing their aggregation and controlling their subsequent growth. The size of the resulting nanoparticles can be tuned by varying parameters such as the reaction temperature, time, and the ratio of precursor to surfactant.

Experimental Protocol: Thermal Decomposition Synthesis of Iron Oxide Nanoparticles

This protocol is adapted from a study on the thermal decomposition of iron oleate.[10]

-

Precursor Synthesis: Synthesize the iron oleate precursor by reacting an iron salt with sodium oleate.

-

Reaction Setup: In a reaction flask, mix the iron oleate precursor with a high-boiling point solvent and a surfactant.

-

Decomposition: Heat the mixture to a high temperature (e.g., 350°C) under an inert atmosphere (e.g., argon) to induce the thermal decomposition of the precursor.[10]

-

Purification: After the reaction is complete, cool the mixture and add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.

-

Washing: Separate the nanoparticles by centrifugation and wash them multiple times to remove excess surfactant and solvent.

Quantitative Data Summary: Thermal Decomposition

| Precursor | Reaction Temperature (°C) | Resulting Physical Diameter (nm) | Resulting Magnetic Diameter (nm) | Reference |

| Iron Oleate | 350 | 18.4 ± 1.1 | 10.1 ± 5 | [10] |

Factors Influencing Nanostructure Formation

Several critical parameters can be tuned during the synthesis process to control the final properties of the this compound nanostructures.

-

pH: The pH of the reaction medium significantly influences the hydrolysis and condensation rates of the metal precursors, thereby affecting the particle size and morphology.[11][12][13] For instance, in some systems, higher pH values can lead to the formation of smaller particles.[14]

-

Temperature: Reaction temperature plays a crucial role in the kinetics of nucleation and growth. Higher temperatures generally lead to larger crystallite sizes and improved crystallinity.[15][16]

-

Precursors: The choice of metal salts and their concentrations directly impacts the stoichiometry and phase purity of the resulting nanostructures.[17]

-

Annealing/Calcination Temperature: The final heat treatment step is critical for the crystallization and phase transformation of the as-synthesized materials. Increasing the annealing temperature typically results in larger grain sizes and can influence the magnetic properties.[2][18][19][20]

Conclusion

The formation of this compound nanostructures is a complex process governed by a delicate interplay of various experimental parameters. A thorough understanding of the underlying mechanisms of co-precipitation, hydrothermal, sol-gel, and thermal decomposition methods is essential for the rational design and synthesis of materials with tailored properties. This guide provides a foundational framework for researchers and scientists to navigate the synthesis of these promising nanomaterials for a wide array of applications, including advanced drug delivery systems.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. iosrjen.org [iosrjen.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sciencescholar.us [sciencescholar.us]

- 8. researchgate.net [researchgate.net]

- 9. pisrt.org [pisrt.org]

- 10. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Application of Iron Oxide as a pH-dependent Indicator for Improving the Nutritional Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation and characterization of ferromagnetic nickel oxide nanoparticles from three different precursors: application in drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 19. Annealing effects on bio-fabricated nickel oxide nanoparticles for environmental remediation: Photocatalytic dye degradation and antimicrobial activity - Journal of King Saud University - Science [jksus.org]

- 20. pubs.acs.org [pubs.acs.org]

"surface chemistry of iron-nickel oxide materials"

An In-depth Technical Guide to the Surface Chemistry of Iron-Nickel Oxide Materials

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NiFe₂O₄, NixFe₃-xO₄) materials, particularly in their nanostructured forms, are garnering significant attention due to their unique magnetic, electronic, and catalytic properties. The surface chemistry of these materials dictates their performance in a wide array of applications, from energy storage and catalysis to advanced biomedical uses like biosensing and targeted drug delivery. This guide provides a comprehensive overview of the synthesis, surface characterization, and critical surface properties of this compound materials. It details key experimental protocols and presents quantitative data to offer a comparative analysis of different fabrication methods. Furthermore, it explores the direct applications and logical workflows relevant to researchers in the biomedical and pharmaceutical fields.

Introduction to this compound Materials

Iron-nickel oxides are a class of mixed-metal oxides, with nickel ferrite (B1171679) (NiFe₂O₄) being a prominent member. NiFe₂O₄ typically adopts an inverse spinel crystal structure where Fe³⁺ ions occupy tetrahedral sites, while both Ni²⁺ and the remaining Fe³⁺ ions are located at octahedral sites.[1] This specific cation distribution is fundamental to its ferrimagnetic properties.[2] At the nanoscale, these materials exhibit superparamagnetic behavior, high surface area, and enhanced reactivity, making them ideal candidates for applications where surface interactions are paramount.[3][4] For drug development professionals, their biocompatibility, magnetic responsiveness for targeted delivery, and inherent catalytic activity for biosensing applications are of particular interest.[5][6]

Synthesis of this compound Nanomaterials

The morphology, particle size, and surface composition of this compound materials are highly dependent on the synthesis method employed.[7] Common techniques include co-precipitation, hydrothermal synthesis, and sol-gel methods.

Co-precipitation Method

Co-precipitation is a widely used, scalable, and straightforward method for synthesizing NiFe₂O₄ nanoparticles.[3][8] It involves the simultaneous precipitation of nickel and iron hydroxides from a solution of their respective salts by adding a base.

Experimental Protocol: Co-precipitation of NiFe₂O₄ Nanoparticles [3][8][9]

-

Precursor Solution Preparation: Prepare an aqueous solution containing stoichiometric amounts of nickel and iron salts. For example, dissolve 0.2 M nickel chloride (NiCl₂) and 0.4 M ferric chloride (FeCl₃) in distilled water.[3][8]

-

Precipitation: Slowly add a basic solution, such as 3 M sodium hydroxide (B78521) (NaOH), drop-wise into the precursor solution while stirring continuously. Monitor the pH and continue adding the base until a pH level of >12 is reached to ensure complete precipitation of the metal hydroxides.[3][8]

-

Surfactant Addition (Optional): To control particle size and prevent agglomeration, a surfactant like oleic acid can be added to the solution during precipitation.[8]

-

Aging and Digestion: Heat the resulting suspension to approximately 80°C and maintain it for about 30-60 minutes to promote the formation of the desired crystalline phase.[3]

-

Washing and Separation: Cool the mixture to room temperature. Wash the precipitate multiple times with distilled water and ethanol (B145695) to remove residual ions and impurities. Centrifugation is used to separate the nanoparticles after each wash.[3]

-

Drying: Dry the final product in an oven at around 80°C overnight to remove the solvent.[3]

-

Calcination (Annealing): The dried powder is often calcined at elevated temperatures (e.g., 600°C - 1000°C) for several hours. This step is crucial for converting the hydroxide precursors into the crystalline spinel ferrite structure and for controlling the final crystallite size and magnetic properties.[9]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This technique allows for excellent control over particle size, morphology, and crystallinity.[2][10]

Experimental Protocol: Hydrothermal Synthesis of NiFe₂O₄ Nanoparticles [2][11]

-

Precursor Solution: Dissolve nickel and iron salts (e.g., nitrates or chlorides) in a solvent (typically water) in the desired molar ratio.

-

Mineralizer Addition: Add a mineralizer or precipitating agent, such as NaOH or ammonia, to the solution to initiate the formation of hydroxide precursors.

-

Autoclave Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 140-200°C) for a set duration (e.g., 12-24 hours).[11] The high temperature and pressure facilitate the dehydration of the hydroxides and the crystallization of the ferrite phase.

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Product Recovery: Collect the precipitate and wash it thoroughly with distilled water and ethanol to remove any unreacted precursors or byproducts.

-

Drying: Dry the synthesized nanoparticles in an oven, typically at 60-80°C.

Surface Characterization Techniques

Understanding the surface chemistry is critical for optimizing the material's performance. A multi-technique approach is usually required.

dot

Caption: General workflow for synthesis, characterization, and application of iron-nickel oxides.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a premier surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of the material surface.[12][13]

Experimental Protocol: XPS Analysis [12][14]

-

Sample Preparation: Mount the powdered sample onto a sample holder using conductive carbon tape. Ensure the surface is flat and free of contaminants.

-

Vacuum: Introduce the sample into an ultra-high vacuum (UHV) chamber of the XPS instrument to prevent atmospheric molecules from interfering with the measurement.

-

X-ray Irradiation: Irradiate the sample with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).

-

Data Acquisition:

-

Survey Scan: Perform a wide-range scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

-

High-Resolution Scans: Perform detailed scans over specific binding energy ranges for the elements of interest (e.g., Ni 2p, Fe 2p, O 1s) to analyze their oxidation states and chemical environments.[14]

-

-

Data Analysis: Use specialized software to fit the high-resolution spectra with component peaks after background subtraction. The binding energy and area of these peaks provide information on the oxidation state (e.g., Ni²⁺, Ni³⁺, Fe²⁺, Fe³⁺) and relative atomic concentrations.[14][15]

Other Key Techniques

-

X-ray Diffraction (XRD): Used to identify the crystalline phase, determine lattice parameters, and estimate the average crystallite size using the Scherrer equation.[8][9]

-

Scanning/Transmission Electron Microscopy (SEM/TEM): Provide direct visualization of the nanoparticles' morphology, size distribution, and agglomeration state.[8][16]

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution by analyzing the physical adsorption of a gas (typically nitrogen) onto the material's surface.[17]

Key Surface Properties and Data

The functionality of iron-nickel oxides is governed by their surface properties. The following tables summarize quantitative data from various studies, highlighting the impact of synthesis conditions.

Table 1: Physicochemical Properties vs. Synthesis Method

| Synthesis Method | Ni/Fe Ratio | Calcination Temp. (°C) | Avg. Particle Size (nm) | BET Surface Area (m²/g) | Reference(s) |

| Co-precipitation | 1:2 | 850 | ~18 | N/A | [12] |

| Co-precipitation | 1:2 | N/A | 28 | N/A | [3][8] |

| Hydrothermal | 1:2 | N/A | 20-150 | N/A | [14] |

| Hydrothermal | 1:2 | N/A | ~30 | N/A | [4] |

| Aerogel Synthesis | 94:6 | N/A | N/A | 164 | [18][19] |

| Aerogel Synthesis | 75:25 | N/A | N/A | 244 | [18][19] |

| Aerogel Synthesis | 50:50 | N/A | N/A | 241 | [18][19] |

| Aerogel Synthesis | 25:75 | N/A | N/A | 617 | [18][19] |

N/A: Not Available in the cited source.

Table 2: Surface Elemental States from XPS Analysis

| Material | Core Level | Binding Energy (eV) | Inferred Species/State | Reference(s) |

| Ni₂Fe-O | Fe 2p₃/₂ | 710.3 | Fe³⁺ in NiFe₂O₄ | [14] |

| Ni₂Fe-O | Ni 2p₃/₂ | 854.0 | Ni²⁺ | [14][15] |

| Ni₂Fe-O | Ni 2p₃/₂ | ~856 | Ni³⁺ | [14] |

| NiFe₂O₄ | O 1s | ~529.7 | Lattice Oxygen (M-O-M) | [20] |

| NiFe₂O₄ | O 1s | ~531.0 | Oxygen Vacancies / Hydroxyls | [14][20] |

Binding energies can vary slightly based on instrument calibration and specific material composition.

Applications in Research and Drug Development

The unique surface chemistry of iron-nickel oxides enables their use in several high-impact areas relevant to biomedical and pharmaceutical sciences.

Biosensors

The high surface area and catalytic properties of iron-nickel oxides make them excellent materials for constructing electrochemical biosensors. They can be used to immobilize enzymes and facilitate electron transfer for the detection of biologically relevant molecules like glucose and urea.[5][21] Iron doping into nickel oxide has been shown to enhance the sensing response.[5][22]

dot

Caption: Mechanism of an this compound-based electrochemical biosensor.

Drug Delivery Systems

The magnetic properties of this compound nanoparticles allow them to be guided to a specific target site in the body using an external magnetic field. Their high surface area allows for the conjugation of drug molecules. This approach is particularly promising for overcoming drug resistance in bacteria by delivering high local concentrations of antibiotics.[6][23]

dot

Caption: Targeted drug delivery using a magnetic this compound nanoparticle carrier.

Catalysis

The surface of iron-nickel oxides contains active sites (Ni²⁺, Ni³⁺, Fe³⁺, oxygen vacancies) that can catalyze various chemical reactions.[14] A significant area of research is their use as electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production.[24][25] The synergistic effects between nickel and iron are known to dramatically enhance catalytic activity compared to the individual oxides.[14][26] This catalytic prowess can potentially be harnessed for bio-catalytic applications relevant to drug synthesis and metabolism studies.

Conclusion

The surface chemistry of this compound materials is a rich and complex field that is central to their functionality. By carefully selecting synthesis methods and controlling post-synthesis treatments like calcination, researchers can tailor the particle size, surface area, and the distribution of surface-active sites. Advanced characterization techniques, especially XPS, are indispensable for elucidating the surface composition and oxidation states that govern performance. For professionals in drug development and related sciences, these tunable materials offer exciting platforms for creating highly sensitive biosensors, developing targeted drug delivery systems to combat resistance, and exploring novel catalytic pathways. Future research will likely focus on more sophisticated surface functionalization and the development of composite materials to further enhance their capabilities in biomedical applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. The effect of Ni/Fe ratio on the physical properties of NiFe2O4 nanocomposites | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and characterization of ferromagnetic nickel oxide nanoparticles from three different precursors: application in drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. Hydrothermal synthesis of nickel iron oxide nano-composite and application as magnetically separable photocatalyst for degradation of Solar Blue G dye | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. scholarworks.uark.edu [scholarworks.uark.edu]

- 14. Frontiers | Iron and Nickel Mixed Oxides Derived From NiIIFeII-PBA for Oxygen Evolution Electrocatalysis [frontiersin.org]

- 15. lehigh.edu [lehigh.edu]

- 16. researchgate.net [researchgate.net]

- 17. scholarworks.uark.edu [scholarworks.uark.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]